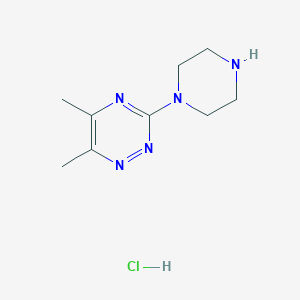

5,6-Dimethyl-3-(piperazin-1-yl)-1,2,4-triazine hydrochloride

Description

Properties

IUPAC Name |

5,6-dimethyl-3-piperazin-1-yl-1,2,4-triazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5.ClH/c1-7-8(2)12-13-9(11-7)14-5-3-10-4-6-14;/h10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQDHQXIDJBNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=N1)N2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5,6-Dimethyl-3-(piperazin-1-yl)-1,2,4-triazine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- IUPAC Name: this compound

- CAS Number: 215917-62-7

- Molecular Formula: C8H12N6·HCl

- Molecular Weight: 232.68 g/mol

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anti-parasitic and anti-cancer properties.

Anti-Parasitic Activity

Research indicates that compounds with a triazine core exhibit significant anti-schistosomal activities. A study by Padalino et al. (2020) identified 6-(piperazin-1-yl)-1,3,5-triazine derivatives as promising candidates for schistosomiasis treatment. The study highlighted the compound's ability to affect various lifecycle stages of Schistosoma mansoni, demonstrating reduced motility and egg production in treated worms .

Table 1: Anti-Schistosomal Activity of Triazine Derivatives

| Compound Name | Effect on Motility | Effect on Egg Production |

|---|---|---|

| 6-(Piperazin-1-yl)-1,3,5-triazine | Significant | Significant |

| Control (untreated) | Normal | Normal |

Anti-Cancer Activity

The compound has also shown potential in cancer research. A review indicated that similar triazine derivatives exhibited cytotoxic effects against various tumor cell lines. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Table 2: Cytotoxic Effects of Triazine Derivatives on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Apoptosis induction |

| A549 (Lung) | 10.2 | Cell cycle arrest |

| HeLa (Cervical) | 12.8 | Modulation of Bcl-2 family proteins |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Key Enzymes: The triazine scaffold is known to interact with various enzymes involved in cellular processes. For instance, it may inhibit histone methyltransferases in parasites, disrupting their lifecycle.

- Cell Cycle Regulation: In cancer cells, the compound has been observed to interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that triazine derivatives can increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have documented the efficacy of triazine derivatives:

- Case Study 1: A study conducted on Schistosoma mansoni demonstrated that treatment with a closely related piperazine-triazine derivative resulted in a significant reduction in worm burden and egg output in infected mice.

- Case Study 2: Clinical trials involving similar compounds showed promising results in patients with advanced-stage cancers, highlighting improved survival rates when combined with standard chemotherapy regimens.

Scientific Research Applications

Pharmaceutical Applications

Anti-Parasitic Activity

Recent studies have identified the 6-(piperazin-1-yl)-1,3,5-triazine core as a promising scaffold for developing anti-parasitic agents. Specifically, compounds derived from this structure have shown significant activity against schistosomiasis, a disease caused by parasitic worms. The research conducted by Padalino et al. (2020) demonstrated that derivatives of this core could inhibit the motility and reproductive capabilities of adult schistosomes, indicating their potential as effective treatments for schistosomiasis .

The study utilized both in silico docking and biological assays to assess the efficacy of these compounds. The results highlighted several derivatives that exhibited promising anti-parasitic activity, suggesting that 5,6-Dimethyl-3-(piperazin-1-yl)-1,2,4-triazine hydrochloride may serve as a lead compound for further development in this area.

Drug Formulation

Cosmetic and Dermatological Applications

The compound's properties have also been explored within the cosmetic industry. Its ability to penetrate skin layers makes it a candidate for dermatological formulations aimed at enhancing skin bioavailability of active ingredients. Research indicates that formulations containing triazine derivatives can improve the stability and effectiveness of topical applications .

In addition to enhancing bioavailability, the compound's safety profile has been assessed through various tests to ensure it meets regulatory standards for cosmetic products. The investigations focus on both efficacy and safety to comply with European Union directives on cosmetic safety .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The modifications of the triazine core can lead to variations in pharmacological properties. By analyzing different derivatives and their interactions with biological targets, researchers can identify specific structural features that enhance efficacy against targeted diseases .

Case Study: Anti-Schistosomal Activity

A detailed case study on the anti-schistosomal properties of compounds derived from this compound was conducted by Padalino et al. The study involved:

- In Silico Screening : Identification of potential inhibitors through computational methods.

- Biological Assays : Evaluation of compound efficacy on various life stages of schistosomes.

The findings indicated that specific modifications to the piperazine substituent could significantly enhance anti-parasitic activity while minimizing cytotoxic effects on human cells. This case study exemplifies the compound's potential in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Triazine Derivatives

Structural and Functional Differences

The biological and chemical behavior of 1,2,4-triazines is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazine Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity

- This may favor pharmacokinetic properties such as blood-brain barrier penetration.

- Methyl vs. The HCl salt mitigates this by enhancing aqueous solubility.

Antioxidant Potential

The dimethyl and piperazinyl groups may alter electron-donating capacity, warranting experimental validation.

Chelation Properties

Compared to PDT, a known iron(II) chelator , the piperazinyl group in the target compound could enable coordination with transition metals (e.g., Cu²⁺ or Ni²⁺) due to its lone electron pairs, though this remains speculative without experimental data.

Pharmaceutical Relevance

Fused triazines like triazavirin and remdesivir demonstrate potent antiviral activity , but their complex synthesis contrasts with the simpler substitution pattern of the target compound. The latter’s modular structure allows easier derivatization for structure-activity relationship (SAR) studies .

Preparation Methods

Starting Materials and Key Intermediates

- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the common precursor for triazine derivatives, allowing stepwise substitution of chlorine atoms.

- 5,6-Dimethyl-1,2,4-triazine derivatives are prepared by introducing methyl groups via methylation or starting from methyl-substituted triazine precursors.

- Piperazine serves as the nucleophile for substitution at the 3-position.

Stepwise Nucleophilic Aromatic Substitution (SNAr)

A typical preparation involves the following steps:

- Selective chlorination or activation of the triazine ring to generate a reactive intermediate suitable for nucleophilic substitution.

- Nucleophilic substitution with piperazine at the 3-position, often under mild conditions to prevent side reactions.

- Formation of the hydrochloride salt by treatment with HCl to isolate the stable salt form.

Detailed Preparation Methodologies from Literature

Method Based on Cyanuric Chloride Derivatives

According to research on 1,3,5-triazine derivatives, a general synthetic procedure involves reacting cyanuric chloride with nucleophiles such as piperidine or morpholine under basic conditions to replace chlorine atoms selectively. This approach can be adapted for piperazine substitution.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Cyanuric chloride + sodium carbonate, piperazine | Reaction at 0–25 °C in dioxane/water solvent mixture; sodium carbonate acts as acid scavenger. |

| 2 | Stirring at room temperature for several hours | Allows selective displacement of chlorine by piperazine. |

| 3 | Work-up with acid (HCl) | Formation of hydrochloride salt of the product. |

| 4 | Purification by filtration and drying | Isolation of this compound. |

- Yields: Typically moderate to good (60–85%) depending on reaction time and purity of reagents.

Alternative Approach via Vilsmeier Reagent and Trimethylsilyl Triflate Activation

A more specialized route involves the use of Vilsmeier reagent for formylation and subsequent substitution reactions to introduce amino groups on the triazine framework. This method is useful for preparing 3-substituted triazine derivatives including piperazinyl compounds.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Formation of Vilsmeier reagent (POCl3 + DMF or 1,2-dichloroethane) | Activation of the triazine precursor for substitution. |

| 2 | Addition of piperazine-containing intermediate | Nucleophilic substitution at 3-position under controlled temperature (50 °C). |

| 3 | Treatment with trimethylsilyl triflate and base (2,6-lutidine) | Facilitates formation of the piperazinyl substituted triazine. |

| 4 | Work-up with methanolic HCl | Precipitation of hydrochloride salt. |

| 5 | Purification by trituration in 2-propanol | Isolation of pure this compound. |

- Yields: High yields reported (up to 87%) with good purity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyanuric chloride substitution | Cyanuric chloride | Piperazine, Na2CO3, dioxane/water | Room temperature, several hrs | 60–85 | Simple, mild conditions, scalable |

| Vilsmeier reagent activation | Methyl-substituted triazine | POCl3, TMS triflate, 2,6-lutidine | 50 °C, controlled addition | Up to 87 | More complex, higher yield, selective |

Analytical and Spectroscopic Confirmation

- NMR Spectroscopy (1H and 13C): Confirms substitution pattern on triazine ring and presence of piperazine moiety.

- Elemental Analysis: Verifies molecular formula and purity.

- Melting Point: Characteristic melting point confirms identity of hydrochloride salt.

- Mass Spectrometry: Confirms molecular weight consistent with 5,6-dimethyl-3-(piperazin-1-yl)-1,2,4-triazine.

Summary and Recommendations

- The nucleophilic aromatic substitution on cyanuric chloride derivatives remains the most straightforward and widely used method for preparing this compound.

- The Vilsmeier reagent-based method offers higher yields and selectivity but requires more specialized reagents and handling.

- Both methods yield the hydrochloride salt by acid treatment, facilitating isolation and enhancing compound stability.

- Reaction conditions such as temperature, solvent, and base choice critically influence yield and purity.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 5,6-dimethyl-3-(piperazin-1-yl)-1,2,4-triazine hydrochloride to improve yield and purity?

- Methodology : Employ stepwise synthesis with intermediate characterization using techniques like NMR and HPLC to monitor reaction progression. Adjust reaction parameters (e.g., solvent polarity, temperature, catalyst loading) systematically. Use orthogonal purification methods, such as recrystallization or column chromatography, to isolate the final compound. Compare results with analogous triazine derivatives synthesized under similar conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with high-resolution mass spectrometry (HRMS) to verify molecular structure. For crystalline forms, perform X-ray diffraction (XRD) to resolve atomic arrangements. Cross-validate data with computational simulations (e.g., DFT for IR/NMR spectra) to address discrepancies .

Q. What in silico tools are suitable for preliminary assessment of the compound’s solubility and drug-likeness?

- Methodology : Use SwissADME or similar platforms to predict logP, topological polar surface area (tPSA), and solubility in aqueous/organic solvents. Compare results with experimental measurements (e.g., shake-flask method for logP) to refine predictive models. This dual approach identifies mismatches between computational and empirical data, guiding formulation strategies .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel derivatives of this triazine compound?

- Methodology : Apply quantum chemical calculations (e.g., DFT or ab initio methods) to map reaction pathways for substituent modifications. Use ICReDD’s integrated computational-experimental framework to predict regioselectivity and optimize reaction conditions (e.g., solvent, catalyst) before lab validation. This reduces trial-and-error experimentation and accelerates derivative synthesis .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the piperazine moiety). Compare experimental spectra with simulated data from conformational analysis (using software like Gaussian or ORCA). If discrepancies persist, consider alternative tautomeric forms or impurities and validate via LC-MS/MS .

Q. What analytical techniques are critical for identifying and quantifying trace impurities in this compound?

- Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) or high-resolution mass spectrometry (HRMS) to detect low-abundance impurities. Use reference standards (e.g., structurally related piperazine-triazine impurities) for calibration, as outlined in pharmacopeial guidelines .

Q. How can substituent effects on the triazine core be systematically studied to enhance pharmacological activity?

- Methodology : Design a library of analogs with variations in methyl groups or piperazine substituents. Evaluate structure-activity relationships (SAR) using in vitro assays (e.g., enzyme inhibition, receptor binding). Pair experimental results with molecular docking studies to identify critical interactions (e.g., hydrogen bonding with target proteins) .

Q. What pharmacokinetic parameters should be prioritized during pre-clinical evaluation of this compound?

- Methodology : Focus on bioavailability studies (e.g., Caco-2 cell permeability), metabolic stability (using liver microsomes), and plasma protein binding. Use PBPK modeling to extrapolate in vitro data to in vivo scenarios. Compare results with reference drugs (e.g., celecoxib) to benchmark performance .

Data Contradiction Analysis

Q. How to address discrepancies between predicted (SwissADME) and experimental solubility profiles?

- Methodology : Investigate polymorphic forms via differential scanning calorimetry (DSC) or XRD, as crystal packing influences solubility. Adjust pH or use co-solvents to mimic physiological conditions. Recalibrate computational models by incorporating experimental data to improve future predictions .

Experimental Design Tables

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis Optimization | Solvent selection, catalyst screening | Quantum-chemical reaction path mapping |

| Structural Analysis | NMR/IR validation | Conformational dynamics via DFT |

| Impurity Profiling | UHPLC with UV detection | HRMS-based structural elucidation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.